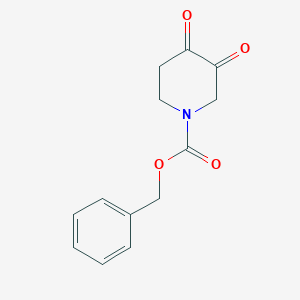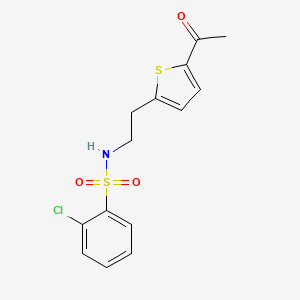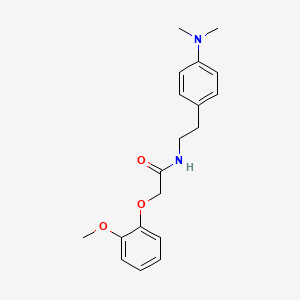
2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ethylthio)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. This compound is a member of the benzamide family, which is known for its diverse pharmacological activities. In
Scientific Research Applications
Synthesis and Structures of New Enaminones
A study explores the synthesis and structural analysis of enaminones, providing insights into their potential applications in designing new compounds with specific properties. These compounds exhibit very short intramolecular hydrogen bonds and are stabilized by weak hydrogen bonds, suggesting their utility in materials science and possibly drug design (Brbot-Šaranović et al., 2000).
Antiviral Activity of Benzamide-Based Compounds
Research on benzamide-based 5-aminopyrazoles and their derivatives shows significant antiviral activities against the H5N1 influenza virus, indicating the potential of similar benzamide compounds in antiviral drug development (Hebishy et al., 2020).
Antimicrobial Properties of Benzoylthioureas
A study on new acylthiourea derivatives demonstrates their effectiveness at low concentrations against various bacterial and fungal strains. This suggests that modifications of the benzamide structure, similar to the target compound, could be beneficial in developing new antimicrobial agents (Limban et al., 2011).
Synthesis and Biological Activities of Pyran Derivatives
Investigation into the synthesis and biological activities of fused pyran derivatives highlights their potential applications in creating compounds with desired biological activities. This research could inspire the exploration of related benzamide compounds in the synthesis of bioactive molecules (Shehab & Ghoneim, 2016).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for biological applications, the compound might interact with biological targets through its functional groups. The benzamide moiety, for instance, is found in many biologically active compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-2-20-13-6-4-3-5-12(13)14(17)16-11-15(18)7-9-19-10-8-15/h3-6,18H,2,7-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNWSFXZMMBFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)


![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![2-amino-N-butan-2-yl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B3013954.png)
![5-({2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3013955.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B3013957.png)



